Cintirorgon - 2055536-64-4

Cintirorgon

Catalog Number: EVT-264930
CAS Number: 2055536-64-4
Molecular Formula: C27H23F6NO6S
Molecular Weight: 603.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cintirorgon is an orally bioavailable agonist of retinoic acid-related orphan receptor gamma (RORg), with potential immunomodulatory and antineoplastic activities. Upon oral administration of cintirorgon, this agent selectively binds to the nuclear receptor transcription factor RORg, forming a receptor complex that translocates to the nucleus, and binds to ROR response elements (ROREs), enhancing the function, proliferation and survival of type 17 T-cells, including Th17 (helper T-cells) and Tc17 (cytotoxic T-cells). This may increase the expression of co-stimulatory molecules and decrease the expression of co-inhibitory molecules on T-cells leading to increased production of cytokines and chemokines by T-cells, decreased proliferation of regulatory T-cells (Tregs), and abrogation of tumor-induced immunosuppression. This ultimately induces a T-cell-mediated immune response against cancer cells and leads to a reduction in tumor cell growth. RORg, the nuclear receptor transcription factor that is involved in Th17/Tc17 differentiation, plays a key role in immune activation.
Overview

Cintirorgon, also known as LYC-55716, is a small molecule classified as a retinoic acid-related orphan receptor gamma t agonist. This compound has garnered attention in the field of immuno-oncology due to its potential to enhance antitumor immunity, particularly in combination with checkpoint inhibitors like anti-PD-1 therapy. Its mechanism of action involves modulating immune responses by activating specific nuclear receptors involved in T cell differentiation and function.

Source and Classification

Cintirorgon is derived from a series of synthetic compounds designed to target the retinoic acid-related orphan receptor gamma t pathway. This pathway is crucial for the differentiation of T helper 17 cells, which play a significant role in mediating immune responses against tumors. The compound falls under the category of nuclear receptor modulators, specifically targeting the orphan receptor family, which includes various subtypes involved in regulating immune and metabolic processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cintirorgon involves multiple steps typical of organic synthesis for complex molecules. Initial steps focus on the creation of a tetrahydroisoquinoline core structure, which is then modified through sulfonamide formation to enhance its biological activity. The synthesis process typically includes:

  1. Formation of the Isoquinoline Framework: Utilizing starting materials such as phenolic compounds and amines, the isoquinoline structure is constructed through cyclization reactions.
  2. Sulfonamide Modification: The introduction of sulfonamide groups is achieved via reactions with sulfonyl chlorides, enhancing solubility and bioactivity.
  3. Purification and Characterization: Final products are purified using chromatography techniques and characterized by methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.
Molecular Structure Analysis

Structure and Data

Cintirorgon features a complex molecular structure that can be described by its chemical formula, C₁₅H₁₅N₃O₃S. The molecular structure includes:

  • A tetrahydroisoquinoline backbone
  • A sulfonamide group that contributes to its pharmacological properties
  • Functional groups that enhance binding affinity to the target nuclear receptors

The three-dimensional conformation of Cintirorgon allows it to effectively interact with the ligand-binding domain of retinoic acid-related orphan receptor gamma t, facilitating its agonistic activity.

Chemical Reactions Analysis

Reactions and Technical Details

Cintirorgon undergoes various chemical reactions that are essential for its biological activity:

  1. Binding Interactions: The compound binds to retinoic acid-related orphan receptor gamma t, inducing conformational changes that activate downstream signaling pathways.
  2. Metabolic Transformations: In vivo studies indicate that Cintirorgon may undergo metabolic reactions involving cytochrome P450 enzymes, influencing its pharmacokinetics and efficacy.
  3. Combination Therapies: Cintirorgon has been evaluated in combination with other therapeutic agents, where it enhances immune responses against tumors through synergistic effects.
Mechanism of Action

Process and Data

Cintirorgon's mechanism of action primarily involves:

  • Activation of T Helper 17 Cells: By agonizing retinoic acid-related orphan receptor gamma t, Cintirorgon promotes the differentiation of naive T cells into T helper 17 cells, which produce pro-inflammatory cytokines like interleukin-17.
  • Enhancement of Antitumor Immunity: The activated T helper 17 cells contribute to improved immune surveillance against tumors by recruiting other immune cells and promoting an inflammatory tumor microenvironment conducive to antitumor activity.

Data from preclinical studies demonstrate that Cintirorgon significantly enhances the efficacy of anti-PD-1 therapies, indicating its potential as a valuable adjunct in cancer immunotherapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cintirorgon exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 301.36 g/mol
  • Solubility: Enhanced solubility due to the presence of sulfonamide groups
  • Stability: Stable under physiological conditions with a suitable half-life for therapeutic applications
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within a range suitable for oral bioavailability.

These properties are critical for determining the compound's bioavailability and therapeutic window in clinical applications.

Applications

Scientific Uses

Cintirorgon is primarily researched for its applications in cancer therapy:

  • Immunotherapy: It is being evaluated as an adjunct therapy in combination with immune checkpoint inhibitors to improve patient outcomes in various cancers.
  • Research Tool: As a nuclear receptor modulator, it serves as a valuable tool for studying T cell biology and immune regulation.
  • Potential Treatment for Autoimmune Diseases: Given its role in modulating immune responses, there is interest in exploring Cintirorgon’s effects on autoimmune conditions where T helper 17 cells are implicated.
Introduction to RORγ Agonists in Immuno-Oncology

Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ): Biological Significance in Immune Regulation

RORγ (encoded by the RORC gene) is a nuclear receptor transcription factor that serves as a master regulator of immune cell differentiation and function. Structurally, it contains a DNA-binding domain, ligand-binding domain, and activation domain, enabling it to directly modulate gene expression. RORγ exists in two isoforms: RORγ1 (expressed ubiquitously) and RORγt (thymus-specific). The RORγt isoform is particularly critical for immune function, acting as the lineage-defining transcription factor for Type 17 T cells. RORγt regulates the expression of genes involved in T-cell survival, cytokine production, and immune cell trafficking, including IL17A, IL17F, IL22, CCL20, and CXCL10 [3] [9]. Mechanistically, RORγt recruits co-activators like steroid receptor coactivator-1 (SRC-1) to chromatin remodeling complexes upon agonist binding, leading to chromatin remodeling and transcriptional activation of target genes [3] [7].

  • Table 1: Key Immune Functions Regulated by RORγt
    Biological ProcessTarget GenesFunctional Outcome
    T-cell DifferentiationRORC, STAT3Th17/Tc17 lineage commitment
    Cytokine ProductionIL17A, IL17F, IL22Enhanced inflammation and antitumor activity
    Chemokine SignalingCCL20, CXCL10Immune cell recruitment to TME
    T-cell SurvivalBcl-2, c-MAFProlonged effector T-cell persistence

Role of RORγ in Th17/Tc17 Cell Differentiation and Antitumor Immunity

RORγt activation initiates a transcriptional program that drives naïve CD4⁺ and CD8⁺ T cells to differentiate into IL-17-producing helper T (Th17) and cytotoxic T (Tc17) cells. This process requires synergistic signaling through TGF-β, IL-6, IL-21, and IL-23. Differentiated Tc17 cells exhibit unique functional characteristics:

  • Enhanced Survival: Tc17 cells show superior persistence in the immunosuppressive tumor microenvironment (TME) compared to conventional Tc1 cells due to upregulation of anti-apoptotic proteins like Bcl-2 [9].
  • Reduced Exhaustion Markers: RORγt agonists significantly downregulate PD-1 expression on Th17 cells (p<0.01) and decrease the frequency of Tregs within tumors [3] [9].
  • Polyfunctional Cytokine Secretion: Tc17 cells produce IL-17A, IL-17F, GM-CSF, and IL-22, which recruit dendritic cells, neutrophils, and CD8⁺ T cells while remodeling the TME [4] [9].

In human cancers, retrospective analyses of The Cancer Genome Atlas (TCGA) data reveal that high RORC/IL17A expression correlates with improved survival in hepatocellular carcinoma (HCC) and other solid tumors (HR 0.62, 95% CI 0.51–0.75) [4]. Preclinical models demonstrate that RORγt⁺ Tc17 cells mediate potent tumor regression when adoptively transferred into tumor-bearing mice, with efficacy further enhanced by PD-1 blockade [9].

Rationale for Targeting RORγ in Solid Tumor Therapy

Solid tumors pose unique challenges for immunotherapy due to their immunosuppressive TME characterized by Treg infiltration, myeloid-derived suppressor cells (MDSCs), and inadequate T-cell infiltration. RORγt agonists address these limitations through three complementary mechanisms:

  • Reprogramming Immune Cell Trafficking: Agonist treatment upregulates CCL20 production by tumor cells, which attracts CCR6⁺ Th17/Tc17 cells. Subsequently, infiltrating Th17 cells induce monocyte-derived dendritic cells (MoDCs) to secrete CXCL10, recruiting CD8⁺ T cells into tumor nests [9].
  • Counteracting T-cell Exhaustion: By transcriptionally repressing PDCD1 (encoding PD-1), RORγt agonists reduce T-cell dysfunction and enhance responsiveness to checkpoint inhibitors [3].
  • Overcoming Stromal Barriers: Unlike antibodies, small-molecule agonists like Cintirorgon penetrate fibrotic tumor stroma more effectively, reaching immunosuppressive cellular niches [2] [8].
  • Table 2: Preclinical Evidence Supporting RORγ Agonists in Solid Tumors
    Model SystemInterventionKey FindingsReference
    Lewis Lung CarcinomaRORγt agonist + anti-PD-1↑ CD8⁺ TIL density (3.8-fold); ↑ MoDC infiltration; 75% tumor growth inhibition [9]
    Hepatocellular CarcinomaLYC-55716 + IFN-α↑ Tc17 cytotoxicity; ↑ CD8⁺ T-cell infiltration; synergistic tumor regression [4]
    MelanomaAdoptive Tc17 transferComplete responses in 40% of mice; durable memory responses [9]

Properties

CAS Number

2055536-64-4

Product Name

Cintirorgon

IUPAC Name

3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid

Molecular Formula

C27H23F6NO6S

Molecular Weight

603.5 g/mol

InChI

InChI=1S/C27H23F6NO6S/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30/h3-12,20,25H,13-14H2,1-2H3,(H,35,36)/t20-/m0/s1

InChI Key

GULSIMHVQYBADX-FQEVSTJZSA-N

SMILES

CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O

Solubility

Soluble in DMSO

Synonyms

LYC-55716; LYC 55716; LYC55716; Cintirorgon;

Canonical SMILES

CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O

Isomeric SMILES

CC(C)(C[C@H]1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.